4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves multiple steps, including the formation of the morpholine ring, the attachment of the propanamide group, and the incorporation of the isoxazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86683-57-0 |
---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-methyl-3-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C17H21N3O3/c1-13(12-20-7-9-22-10-8-20)17(21)18-16-11-15(19-23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
InChI Key |
ZTKNDRDEXTUPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.